molecular formula C21H21N7O B2558059 (E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836635-64-4

(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2558059
CAS No.: 836635-64-4
M. Wt: 387.447
InChI Key: WCLLFLOGMULJSH-BRJLIKDPSA-N
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Description

The compound “(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds . Quinoxalines have gained considerable attention due to their potential biological and pharmaceutical properties .


Molecular Structure Analysis

Quinoxalines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “this compound” would require more detailed analysis, which is not provided in the available literature.


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions . The specific chemical reactions involving “this compound” are not detailed in the available literature.

Scientific Research Applications

Synthetic Methodologies and Complex Formation

Quinoxalines, including closely related compounds, are synthesized for their ability to form coordinate bonds with metal ions. Such complexes are explored for targeted delivery of therapeutic agents to biological sites. For instance, compounds synthesized with pyridin and quinolin moieties have been investigated for their potential in forming complexes with metal ions like Mn(II) and Fe(II). These complexes can be used for targeted delivery of nitric oxide (NO) to tumors, releasing NO upon irradiation with long-wavelength light, indicating potential applications in cancer therapy and imaging (Yang et al., 2017).

Novel Synthetic Routes and Drug Design

The development of new synthetic pathways for creating quinoxaline derivatives highlights their importance in drug discovery and development. For example, the first synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines showcases an efficient method for producing nitrogen analogues of compounds with significant bioactivities. These synthetic routes open up possibilities for designing novel drugs with improved solubility and pharmacokinetic properties (Pilkington et al., 2016).

Molecular Characterization and Reactivity Studies

Studies on the structural and electronic properties of quinoxaline derivatives provide insights into their reactivity and stability, crucial for drug design. For instance, the synthesis and characterization of organic salts derived from quinoxaline compounds reveal insights into their ionic nature and reactivity. Such studies contribute to the understanding of how these compounds interact at the molecular level, which is vital for designing compounds with specific biological activities (Faizi et al., 2018).

Sustainable Synthesis and Catalysis

The sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes highlights the importance of environmentally benign methods in producing these compounds. Such catalytic processes are not only efficient but also minimize the environmental impact of chemical synthesis, making them valuable for producing pharmaceuticals and research chemicals in a more sustainable manner (Mastalir et al., 2016).

Advanced Materials and Polymerization

Quinoxaline derivatives are also explored in the context of materials science, such as in the development of hyperbranched aromatic polyamides. These materials exhibit unique physical and chemical properties, making them suitable for high-temperature applications and potentially in the development of new materials with specific functionalities (Baek et al., 2003).

Mechanism of Action

The mechanism of action of quinoxalines often depends on their specific structure and the biological target they interact with . The specific mechanism of action for “(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is not detailed in the available literature.

Future Directions

Quinoxalines and their derivatives have been the subject of considerable research due to their potential biological and pharmaceutical properties . Future research could focus on the synthesis, characterization, and biological evaluation of new quinoxaline derivatives, including “(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide”.

Properties

IUPAC Name

2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-13(2)10-24-21(29)17-18-20(27-16-8-4-3-7-15(16)26-18)28(19(17)22)25-12-14-6-5-9-23-11-14/h3-9,11-13H,10,22H2,1-2H3,(H,24,29)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLLFLOGMULJSH-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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